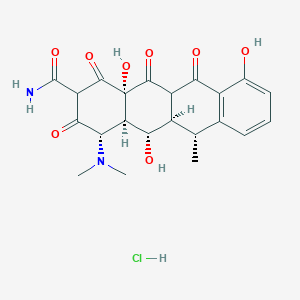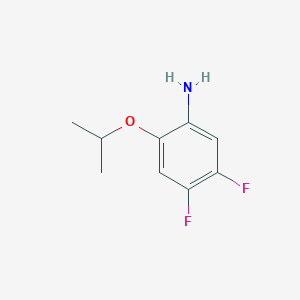
(E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate is an organic compound characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-methoxybenzaldehyde.
Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation with tert-butyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or toluene at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may involve more robust purification techniques such as distillation under reduced pressure or advanced chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium methoxide), solvents (e.g., dimethylformamide), and mild heating (50-70°C).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures (0-25°C).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone), and controlled temperatures (room temperature to 50°C).
Major Products
Substitution: Formation of substituted phenyl acrylates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of phenolic or carbonyl derivatives.
Scientific Research Applications
(E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-tert-butyl 3-(2-chloro-4-methoxyphenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
(E)-tert-butyl 3-(2-bromo-4-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate is unique due to the combination of its bromine and methoxy substituents, which confer distinct reactivity and properties. This uniqueness makes it valuable in specific synthetic applications where these functional groups are advantageous.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
tert-butyl (E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-14(2,3)18-13(16)8-6-10-5-7-11(17-4)9-12(10)15/h5-9H,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJYDLBSQHHSO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8060445.png)


![2-[4-(3-oxo-1H-isoindol-2-yl)oxan-4-yl]acetic acid](/img/structure/B8060472.png)
![2-[4-(3-oxo-1H-isoindol-2-yl)thian-4-yl]acetic acid](/img/structure/B8060473.png)
![2-[4-acetamido-1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060474.png)





